molecular formula C5H8O B1198170 3,4-Epoxy-2-methyl-1-butene CAS No. 7437-61-8

3,4-Epoxy-2-methyl-1-butene

Cat. No.: B1198170
CAS No.: 7437-61-8
M. Wt: 84.12 g/mol
InChI Key: JZQHTTYHPIAPCZ-UHFFFAOYSA-N
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Description

3,4-Epoxy-2-methyl-1-butene is an organic compound with the molecular formula C5H8O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Epoxy-2-methyl-1-butene can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. This process involves the reaction of 2-methyl-1,3-butadiene with an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst like silver or titanium silicate . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the gas-phase epoxidation of 1,3-butadiene using oxygen or oxygen-containing gases over silver-containing catalysts. This method is efficient and allows for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Epoxy-2-methyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acidic conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.

    Basic conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.

    Oxidizing agents: Hydrogen peroxide or peracetic acid are commonly used for oxidation reactions.

Major Products:

Scientific Research Applications

3,4-Epoxy-2-methyl-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-epoxy-2-methyl-1-butene involves the reactivity of the epoxide ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding or other interactions .

Comparison with Similar Compounds

Uniqueness: 3,4-Epoxy-2-methyl-1-butene is unique due to the presence of both the epoxide ring and the methyl group, which confer distinct reactivity and properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields .

Properties

IUPAC Name

2-prop-1-en-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQHTTYHPIAPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995891
Record name 2-(Prop-1-en-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7437-61-8
Record name 3,4-Epoxy-2-methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Prop-1-en-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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